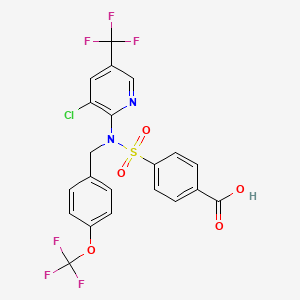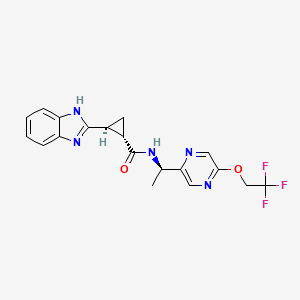
SA-16
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SA-16 is a potent PDK1 and Aurora kinase A dual inhibitor.
Applications De Recherche Scientifique
Self-Assembly Applications
- Self-assembly in Equilibrium and Non-equilibrium Systems : Self-assembly (SA) involves the organization of components like molecules, polymers, and particles into ordered structures. This process is significant in both equilibrium and non-equilibrium systems, leading to the creation of adaptive materials and its connection to biological systems (Grzybowski et al., 2009).
Diagnostic Techniques
- Rapid PCR-Based Diagnosis of Septic Arthritis : The study on septic arthritis (SA) introduces a probe-based real-time PCR assay targeting the 16S rRNA gene, which offers early and accurate diagnosis of bacterial SA. This demonstrates high sensitivity and specificity, providing a rapid diagnostic method (Yang et al., 2008).
Computational and Visualization Applications
- High Performance Parallel Computing and Visualization : The Scientific Applications and Visualization Group (SAVG) uses high-performance computing and visualization to accelerate research in areas like atomic systems, fluid dynamics, and nanostructures (Sims et al., 2002).
Sensitivity Analysis in Various Fields
- Global Sensitivity Analysis in Hydrological Modeling : Sensitivity Analysis (SA) is crucial in understanding the impact of key parameters on model performance, especially in complex models like hydrological systems. This study reviews global SA methods and their applications in hydrological modeling (Song et al., 2015).
- Situation Awareness in Microworld Simulations : Microworld simulations offer a cost-effective means to examine situation awareness (SA) in various settings, such as nuclear process control. This approach allows for focused study on specific theoretical questions in SA (Ulrich et al., 2015).
- Sensitivity Analysis of Environmental Models : The paper provides a systematic review of Sensitivity Analysis (SA) in environmental modeling, offering guidelines for applying SA and discussing its link to uncertainty analysis and model calibration (Pianosi et al., 2014).
Other Scientific Applications
- CRISPR/Cas12a Electrochemiluminescence Biosensor : A biosensor utilizing CRISPR/Cas12a and electrochemiluminescence for detecting Sa-16S rDNA, demonstrating high sensitivity and specificity. This represents an innovative approach in clinical diagnostics (Liu et al., 2022).
Propriétés
Numéro CAS |
1919884-11-9 |
|---|---|
Nom du produit |
SA-16 |
Formule moléculaire |
C33H24F2N6O4 |
Poids moléculaire |
606.58 |
Nom IUPAC |
(R,Z)-N-(2-((3-((1H-Imidazol-5-yl)methylene)-2-oxoindolin-5-yl)amino)-2-oxo-1-phenylethyl)-1-(3,4-difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C33H24F2N6O4/c34-26-10-8-19(13-27(26)35)17-41-12-4-7-23(33(41)45)30(42)40-29(20-5-2-1-3-6-20)32(44)38-21-9-11-28-24(14-21)25(31(43)39-28)15-22-16-36-18-37-22/h1-16,18,29H,17H2,(H,36,37)(H,38,44)(H,39,43)(H,40,42)/b25-15-/t29-/m1/s1 |
Clé InChI |
XCPMMIISBZJPHR-OXTLUBNBSA-N |
SMILES |
O=C(C1=CC=CN(CC2=CC=C(F)C(F)=C2)C1=O)N[C@H](C3=CC=CC=C3)C(NC4=CC5=C(NC(/C5=C\C6=CN=CN6)=O)C=C4)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
SA-16; SA 16; SA16; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(3-Chlorophenyl)-5-(2-chlorobenzoyl)thiazole-2-yl]-2-[4-(ethylsulfonyl)phenyl]acetamide](/img/structure/B610558.png)
![(2S)-7-bromo-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide](/img/structure/B610559.png)
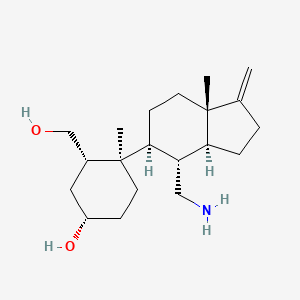
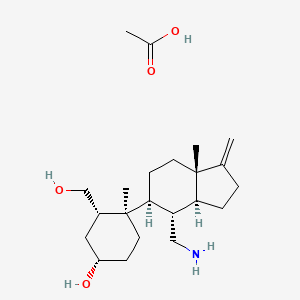

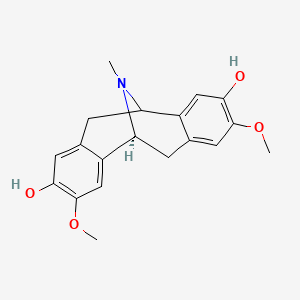
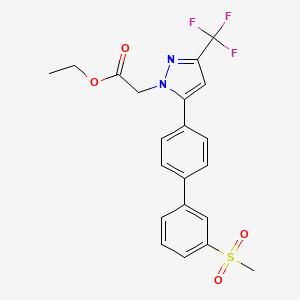
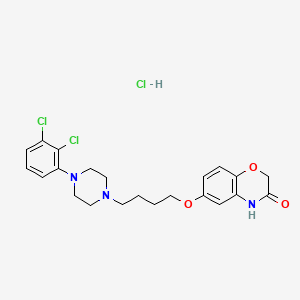
![[2-[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]-5-methyl-1,3-dioxan-5-yl]-morpholin-4-ylmethanone;methanesulfonic acid](/img/structure/B610572.png)
